![molecular formula C16H16F2N2O2 B2691322 1-(4-Fluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea CAS No. 1797640-94-8](/img/structure/B2691322.png)
1-(4-Fluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
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Description
1-(4-Fluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Fluorescence Probes for Analyte Detection
- The study of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) reveals strong solvatochromism in fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions due to the anion-stabilizing capabilities of the solvent (Bohne et al., 2005).
Crystal Structure Analysis
- Research on compounds like metobromuron, a phenylurea herbicide, elucidates the crystal structure and intermolecular interactions, contributing to understanding the molecular arrangement and potential applications in herbicide development (Kang et al., 2015).
Nonlinear Optical Properties
- Studies on various urea derivatives demonstrate significant nonlinear optical (NLO) properties and potential applications in photonics and telecommunication. For example, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate showcases attributes that make it an attractive candidate for future studies on nonlinear optical properties (Mary et al., 2014).
Biomolecular Imaging
- A novel "latent" fluorophore based on a urea-modified rhodamine derivative allows for the time-lapse imaging of endocytosis into live human cells, providing a new tool for the study of biochemical and cell biological processes (Lavis et al., 2006).
Polymer Synthesis
- The synthesis of new polyureas from 4-(4′-Methoxyphenyl)urazole (MPU) explores the potential of urea derivatives in creating novel polymers with desirable physical and chemical properties for industrial applications (Mallakpour et al., 2002).
Anion Recognition Properties
- Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes show anion recognition properties, offering insights into the design of chemical sensors and molecular recognition systems (Singh et al., 2016).
Interaction Studies
- The interaction of Schiff bases containing N2O2 donor atoms with calf thymus DNA highlights the potential of urea derivatives in studying DNA interactions and designing novel therapeutic agents (Ajloo et al., 2015).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-15(11-3-2-4-13(18)9-11)10-19-16(21)20-14-7-5-12(17)6-8-14/h2-9,15H,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRGJNCOHETAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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